5-Iodoindoline

Overview

Description

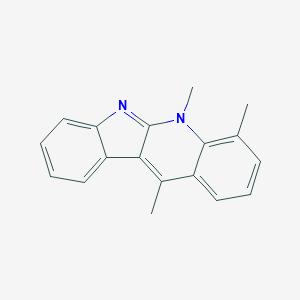

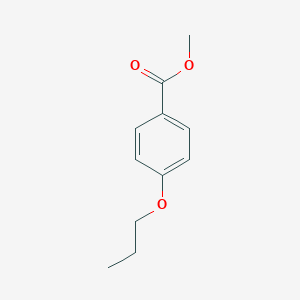

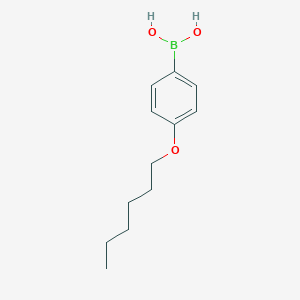

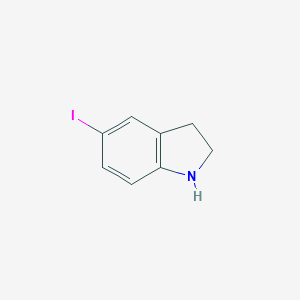

5-Iodoindoline is a member of indoles . It is also known as 5-Iodoisatin . The molecular formula of 5-Iodoindoline is C8H8IN .

Synthesis Analysis

The synthesis of indole derivatives, including 5-Iodoindoline, has been reported in various studies . For instance, one study reported the synthesis of the ABCD tetracyclic partial structures of the fungal indole diterpenes starting from 5-formylated indoline .Molecular Structure Analysis

The molecular structure of 5-Iodoindoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The iodine atom is attached to the fifth carbon atom of the indoline structure .Chemical Reactions Analysis

While specific chemical reactions involving 5-Iodoindoline are not detailed in the search results, indole derivatives are known to undergo various chemical reactions . For example, they can participate in electrophilic substitution reactions at the C3 position .Scientific Research Applications

Nematicidal and Insecticidal Activities

5-Iodoindoline has been found to have nematicidal and insecticidal activities . It has been used in studies that focus on parasite death via ion channel activations, which is a key feature of anthelmintic and antiparasitic drugs . Specifically, 5-Iodoindoline has been found to be bioactive and displayed in vitro anthelmintic and insecticidal activities against Bursaphelenchus xylophilus, Meloidogyne incognita, and Tenebrio molitor .

Glutamate Gated Chloride Channel (GluCl) Activators

5-Iodoindoline has been identified as a lead activator of GluCl, a prominent target for drug selection and design in parasitology . This makes it a potential candidate for the development of new anthelmintic and antiparasitic drugs .

Inducing Non-Apoptotic Death in Nematodes

5-Iodoindoline appears to act by forming giant vacuoles in nematodes, leading to a form of non-apoptotic death known as methuosis . This unique mechanism of action could be exploited for the development of novel nematicides .

Synthesis of Biocides

Halogenated indoles, including 5-Iodoindoline, have been suggested as potential biocides for plant-parasitic nematodes and insects . This opens up possibilities for the development of eco-friendly pesticides .

Organic Intermediate in Chemical Synthesis

5-Iodoindoline is an important organic intermediate . It can be used in the agrochemical, pharmaceutical, and dyestuff fields . For example, it is used as the starting material in the synthesis of 5-(-fluorovinyl)-N-tosylindole .

Condensation Reactions

5-Iodoindoline undergoes condensation reaction with phenol to yield 5-iodophenolisatin, and with malonic acid to yield 6-iodo-2-quinolone-4-carboxylic acid . These reactions could have potential applications in the synthesis of various organic compounds .

Safety And Hazards

properties

IUPAC Name |

5-iodo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADZERKEXPUPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodoindoline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of structural modifications on the crystal packing of 5-Iodoindoline derivatives?

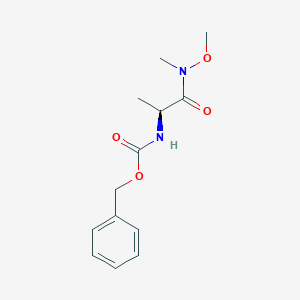

A1: The two research articles highlight how seemingly small structural changes in 5-Iodoindoline derivatives can significantly impact their crystal packing. For instance, in "1-Ethyl-5-iodoindoline-2,3-dione" [], the presence of an ethyl group leads to the formation of two distinct molecules within the asymmetric unit, differing in planarity. These molecules arrange themselves in a layer-like structure stabilized by C—H⋯O hydrogen bonds and I⋯O interactions []. Conversely, "1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione" [] exhibits a planar iodoindoline ring system due to the presence of a 3-chlorobenzyl group. This modification leads to π–π stacking interactions between the iodoindoline rings in the crystal structure [].

Q2: Can you elaborate on the structural characterization of the 5-Iodoindoline derivatives discussed in the articles?

A2: Both articles provide detailed structural characterization of the investigated 5-Iodoindoline derivatives. "1-Ethyl-5-iodoindoline-2,3-dione" [] with the molecular formula C10H8INO2, displays a distinct layer-like arrangement in its crystal structure. "1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione" [], represented by the molecular formula C15H9ClINO2, shows a planar iodoindoline ring system with a specific dihedral angle relative to the 3-chlorobenzyl substituent []. While both articles focus primarily on X-ray crystallography for structural analysis, further spectroscopic data, such as NMR and IR, would be beneficial for a comprehensive characterization of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)